Enantiopurity vs. Racemic Mixture: Avoiding a 50% Intrinsic Yield Loss
The target compound (R)-1-Cbz-3-Boc-Aminopyrrolidine is supplied as a single enantiomer with a typical minimum chemical purity of 97% and an enantiomeric excess (ee) approaching enantiopurity . In contrast, its closest racemic analog, 3-(Boc-amino)-1-Cbz-pyrrolidine (CAS 185057-49-2), contains a 1:1 mixture of (R) and (S) enantiomers . Using the racemate in an asymmetric synthesis inherently caps the maximum theoretical yield of the desired enantiomer at 50% before any chiral separation or kinetic resolution steps are applied.
| Evidence Dimension | Stereochemical composition and theoretical yield limit |
|---|---|
| Target Compound Data | Single (R)-enantiomer, ≥97% chemical purity, chiral purity approaching 100% ee. |
| Comparator Or Baseline | Racemic mixture (CAS 185057-49-2): 1:1 mixture of (R) and (S) enantiomers, ≥97% chemical purity. |
| Quantified Difference | >50% increase in maximum theoretical yield for the desired (R)-product (100% vs. 50%). |
| Conditions | Analysis of commercially available materials based on Certificate of Analysis data from multiple vendors. |
Why This Matters
Procuring the racemate imposes an immediate, unavoidable 50% theoretical yield loss and necessitates additional purification, directly increasing cost and reducing efficiency in any stereospecific application.
